molecular formula C23H17N3O7 B5204847 N-(2,5-dimethoxyphenyl)-2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide CAS No. 5731-34-0

N-(2,5-dimethoxyphenyl)-2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide

Cat. No. B5204847
CAS RN: 5731-34-0
M. Wt: 447.4 g/mol
InChI Key: MITCWUBYARXSAT-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as ANAM, is a synthetic compound that has been extensively studied for its potential use in scientific research. ANAM is a potent inhibitor of the enzyme carbonic anhydrase, which plays a critical role in many physiological processes. In

Mechanism of Action

N-(2,5-dimethoxyphenyl)-2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide inhibits carbonic anhydrase by binding to the active site of the enzyme, which prevents the enzyme from catalyzing the hydration of carbon dioxide. This results in a decrease in the concentration of bicarbonate ions, which can have a range of physiological effects.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to have a range of biochemical and physiological effects. Inhibition of carbonic anhydrase by N-(2,5-dimethoxyphenyl)-2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide can lead to a decrease in the concentration of bicarbonate ions, which can alter the pH of the cell and affect the activity of other enzymes. N-(2,5-dimethoxyphenyl)-2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to have anti-inflammatory and anti-tumor effects, which may be related to its ability to inhibit carbonic anhydrase.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(2,5-dimethoxyphenyl)-2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is its potency as a carbonic anhydrase inhibitor. This makes N-(2,5-dimethoxyphenyl)-2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide a useful tool for studying the role of carbonic anhydrase in various physiological processes. However, N-(2,5-dimethoxyphenyl)-2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide also has some limitations. For example, N-(2,5-dimethoxyphenyl)-2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide is a synthetic compound and may not accurately reflect the properties of endogenous carbonic anhydrase inhibitors. In addition, N-(2,5-dimethoxyphenyl)-2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(2,5-dimethoxyphenyl)-2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide. One area of interest is the development of more potent and selective carbonic anhydrase inhibitors. Another area of interest is the use of N-(2,5-dimethoxyphenyl)-2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide as a potential therapeutic agent for the treatment of diseases such as cancer and inflammation. Finally, the use of N-(2,5-dimethoxyphenyl)-2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide as a tool for studying the role of carbonic anhydrase in various physiological processes is an area of ongoing research.

Synthesis Methods

N-(2,5-dimethoxyphenyl)-2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2,5-dimethoxyaniline and 3-nitrobenzaldehyde. The resulting product is then subjected to a series of reactions, including reduction, cyclization, and amidation, to yield the final product. The synthesis of N-(2,5-dimethoxyphenyl)-2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has been used extensively in scientific research as a tool to study the role of carbonic anhydrase in various physiological processes. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide, which plays a critical role in many physiological processes, including respiration, acid-base balance, and ion transport. N-(2,5-dimethoxyphenyl)-2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to be a potent inhibitor of carbonic anhydrase, which makes it a useful tool for studying the role of this enzyme in various physiological processes.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O7/c1-32-16-7-9-20(33-2)19(12-16)24-21(27)13-6-8-17-18(10-13)23(29)25(22(17)28)14-4-3-5-15(11-14)26(30)31/h3-12H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITCWUBYARXSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30367370
Record name STK295868
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

CAS RN

5731-34-0
Record name STK295868
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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